2-(2-azepan-1-yl-2-oxoethyl)-6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyridazin-3(2H)-one
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Description
2-(2-azepan-1-yl-2-oxoethyl)-6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C26H23N7O3 and its molecular weight is 481.516. The purity is usually 95%.
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Scientific Research Applications
- The compound has been evaluated as a quorum sensing inhibitor. Specifically, it inhibits the LasB system in Pseudomonas aeruginosa, a Gram-negative bacterium. Compounds 3, 6, and 7 demonstrated promising quorum-sensing inhibition with IC50 values of 115.2 μg/mL, 182.2 μg/mL, and 45.5 μg/mL, respectively .
- By utilizing an inactive group strategy, researchers identified 3-(2-pyridyl)-benzothiazol-2-one (a derivative of this compound) as a promising scaffold for herbicides. This approach leverages the inactive benzothiazole moiety commonly found in existing herbicides .
- For instance, 1-(3’-aminobenzisoxazol-5’-yl)-3-trifluoromethyl-N-phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (razaxaban) is a highly selective and orally bioavailable factor Xa inhibitor. The design principles behind razaxaban were influenced by the compound’s structure .
Quorum Sensing Inhibition
Herbicidal Activity
Factor Xa Inhibition
Anticonvulsant Activity
properties
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O3/c34-22(31-16-14-30(15-17-31)20-10-5-2-6-11-20)18-33-26(35)32-13-7-12-21(24(32)28-33)25-27-23(29-36-25)19-8-3-1-4-9-19/h1-13H,14-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUINLQFQJTSJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)N4C=CC=C(C4=N3)C5=NC(=NO5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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